4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18(20-16-9-7-14(8-10-16)19(23)24)15-5-4-6-17(13-15)27(25,26)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWRAWHRSVFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonamide functional group, and a benzoic acid moiety. These structural elements contribute to its reactivity and biological activity. The presence of both amino and sulfonamide groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease progression. Notably, compounds with similar structures have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation, which is particularly relevant in cancer therapy. Additionally, the sulfonamide moiety is known for its antibacterial properties, suggesting that this compound may also exhibit antimicrobial activity.
Therapeutic Applications
Research indicates that this compound has potential applications in treating various diseases:
- Cancer : The compound's ability to inhibit DHFR positions it as a candidate for cancer treatment.
- Autoimmune Disorders : Its anti-inflammatory properties may be beneficial in managing autoimmune conditions.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial effects against certain pathogens.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:
Case Studies
- In Vivo Studies : Animal models have demonstrated that derivatives of this compound exhibit significant reductions in tumor size when administered alongside standard chemotherapy agents.
- Clinical Trials : Early-phase clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with refractory autoimmune diseases.
Comparison with Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
The following table compares structural features, biological activities, and synthesis routes of 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid with related compounds:
Key Structural Differences and Implications
Sulfonamide vs. Piperidine sulfonyl groups may confer better metabolic stability than morpholine or azetidinone rings due to reduced ring strain .
Azetidinone and thiazolidinone derivatives () are β-lactam mimics, suggesting antibacterial applications distinct from sulfonamides .
Biological Activity Trends: Sulfonamide-containing compounds (e.g., 4-{[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide) show antimicrobial and diuretic effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry, supplemented by H/C NMR for functional group confirmation. For SC-XRD, employ the SHELX suite (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters . Mass spectrometry (HR-MS) and FTIR can further validate molecular weight and vibrational modes, respectively.
Q. How can researchers optimize the synthesis of this compound?
- Methodology : Utilize coupling reagents like EDCI/HOBt in anhydrous acetonitrile for amide bond formation, as demonstrated in analogous sulfonamide syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., ethanol or iPrO) to improve yield and purity. Adjust stoichiometry and reaction time based on HPLC analysis of intermediates .
Q. What experimental assays are suitable for evaluating its biological activity?
- Methodology : Perform in vitro kinase inhibition assays using recombinant enzymes (e.g., carbonic anhydrase isoforms) to measure IC values . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : Cross-validate SC-XRD results with density functional theory (DFT) calculations to identify discrepancies in bond lengths or angles. Use SHELXD for phase refinement and check for twinning or disorder using the R metric . If ambiguity persists, compare with structurally similar compounds (e.g., piperidine-containing sulfonamides) from the Cambridge Structural Database .
Q. What strategies improve the compound’s selectivity in enzyme inhibition studies?
- Methodology : Design SAR studies by modifying the piperidine-sulfonyl or benzoic acid moieties. Test derivatives against off-target enzymes (e.g., PAR-1 or carbonic anhydrase isoforms) to identify selectivity-determining groups. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and validate with isothermal titration calorimetry (ITC) .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodology : Synthesize enantiomers via chiral chromatography and compare their ADME properties using Caco-2 cell permeability assays and microsomal stability tests. Analyze plasma protein binding via equilibrium dialysis and correlate results with in vivo pharmacokinetic models .
Q. What computational approaches predict its interaction with biological targets?
- Methodology : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility in aqueous environments. Combine with pharmacophore modeling to map essential interaction sites (e.g., hydrogen bonds with sulfonamide groups) . Validate predictions using surface plasmon resonance (SPR) for real-time binding kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
